molecular formula C26H26O6 B190029 Rocaglaol CAS No. 147059-46-9

Rocaglaol

Numéro de catalogue B190029
Numéro CAS: 147059-46-9
Poids moléculaire: 434.5 g/mol
Clé InChI: RRVZOJQBRVGMMK-HCBGRYSISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .


Synthesis Analysis

A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .


Molecular Structure Analysis

Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .


Chemical Reactions Analysis

Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .


Physical And Chemical Properties Analysis

Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Applications De Recherche Scientifique

Anticancer Activity

Specific Scientific Field

Oncology and cancer research.

Summary

Rocaglaol exhibits potent anticancer activity against various tumor cell lines. It is particularly effective in inhibiting cancer cell proliferation.

Experimental Procedures

Results

  • Rocaglaol has comparable cytotoxicity to natural anticancer compounds like paclitaxel (Taxol®) and camptothecin without affecting normal cells .

Neurofibromatosis Treatment

Specific Scientific Field

Neurology and neurofibromatosis research.

Summary

Rocaglaol derivatives, such as DDR, have been investigated for their potential in treating neurofibromatosis-related tumors (e.g., malignant peripheral nerve sheath tumors, schwannomas, meningiomas).

Experimental Procedures

Results

  • DDR (a rocaglaol derivative) exhibits remarkable potency against neurofibromatosis-related tumors .

Stereodivergent Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary

Researchers have developed a stereodivergent synthesis method for rocaglaol, enabling access to multiple stereoisomers.

Experimental Procedures

Results

  • Stereodivergent access to rocaglaol allows the preparation of different stereoisomers for further study .

Safety And Hazards

Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .

Propriétés

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZOJQBRVGMMK-HCBGRYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rocaglaol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocaglaol
Reactant of Route 2
Rocaglaol
Reactant of Route 3
Rocaglaol
Reactant of Route 4
Rocaglaol
Reactant of Route 5
Rocaglaol
Reactant of Route 6
Rocaglaol

Citations

For This Compound
331
Citations
Q Mi, BN Su, H Chai, GA Cordell… - Anticancer …, 2006 - ar.iiarjournals.org
… treated with rocaglaol underwent apoptosis. In order to determine whether rocaglaol-induced … Rocaglaol treatment induced Bax expression through 12 to 72 h of exposure, while Bcl-xl …
Number of citations: 33 ar.iiarjournals.org
Y Xu, H Wang, Z Yang, Y Zhou, Y Liu, X Feng - Chem, 2022 - cell.com
… We found that rocaglaol 1 and 1-epi-rocaglaol 10 display excellent cytotoxicity, with IC50 … , rocaglaol 1 shows a 4to 5-fold increase in potency in comparison with 1-epi-rocaglaol 10. …
Number of citations: 34 www.cell.com
F Thuaud, Y Bernard, G Turkeri, R Dirr… - Journal of medicinal …, 2009 - ACS Publications
Flavaglines constitute a family of natural anticancer compounds. We present here 3 (FL3), the first synthetic flavagline that inhibits cell proliferation and viability (IC 50 ≈ 1 nM) at lower …
Number of citations: 110 pubs.acs.org
HJ Yang, YN Li, C Yan, J Yang, YR Zeng, P Yi, YM Li… - Fitoterapia, 2021 - Elsevier
… Thus, a multitude of rocaglaol derivatives were synthesized and their medicinal … rocaglaol derivatives were never reported. In this paper, isolation and structure modification of rocaglaol …
Number of citations: 6 www.sciencedirect.com
T Fahrig, I Gerlach, E Horvath - Molecular pharmacology, 2005 - ASPET
Many acute and chronic neurodegenerative diseases are characterized by a localized inflammatory response and constitutive activation of the transcription factors nuclear factor-κB (NF-…
Number of citations: 69 molpharm.aspetjournals.org
Y Li, J Qiu, P Yi, J Yang, W Gu, Y Li, C Yuan, X Hao - Bioorganic Chemistry, 2022 - Elsevier
… Rocaglaol (1) with fewer chiral centers showed the best cytotoxicity against HCT116 cells. … of rocaglaol is of great value. Herein, we report the synthesis of 60 novel rocaglaol derivatives …
Number of citations: 4 www.sciencedirect.com
X Yang, X Wu, X Wu, L Huang, J Song… - Drug Design …, 2022 - Taylor & Francis
… There were two steps required to synthesize MQ-16:1 Rocaglaol was synthesized according to our previous procedure.Then To a solution of rocaglaol (30 mg, 0.065 mmol) in 2 mL …
Number of citations: 1 www.tandfonline.com
H Kato‐Noguchi, M Suzuki, K Noguchi… - Chemistry & …, 2016 - Wiley Online Library
… and identified by spectral data as rocaglaol. Rocaglaol inhibited the growth of garden cress … The inhibitory activity of rocaglaol on the weed species, E. crus-galli, was much greater than …
Number of citations: 42 onlinelibrary.wiley.com
L Pan, UM Acuña, J Li, N Jena, TN Ninh… - Journal of natural …, 2013 - ACS Publications
… dereplication procedure, which revealed the presence of four rocaglaol derivatives (9–12). In addition… Further fractionation on this extract led to the purification of six additional rocaglaol …
Number of citations: 71 pubs.acs.org
K Thede, N Diedrichs, JP Ragot - Organic letters, 2004 - ACS Publications
An intramolecular hydroxy epoxide opening was used to access the cyclopenta[b]benzofuran ring system of the natural product rocaglaol (2). Our route allowed the stereocontrolled …
Number of citations: 49 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.